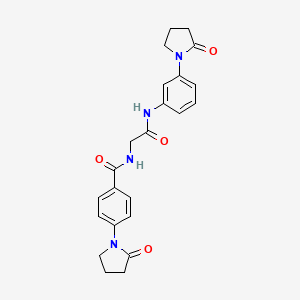
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound characterized by the presence of multiple pyrrolidinone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-oxopyrrolidine derivatives with appropriate amines and benzoyl chloride derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or benzamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Oxo-1-pyrrolidinyl acetic acid
- 2-Oxo-1-pyrrolidinyl acetaldehyde
- N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple pyrrolidinone groups and the presence of both amine and benzamide functionalities make it versatile for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]ethyl]-4-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C23H24N4O4/c28-20(25-17-4-1-5-19(14-17)27-13-3-7-22(27)30)15-24-23(31)16-8-10-18(11-9-16)26-12-2-6-21(26)29/h1,4-5,8-11,14H,2-3,6-7,12-13,15H2,(H,24,31)(H,25,28) |
InChIキー |
KERRXAFBWBNNLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)N4CCCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


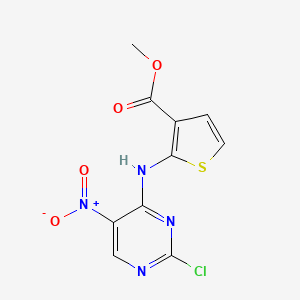
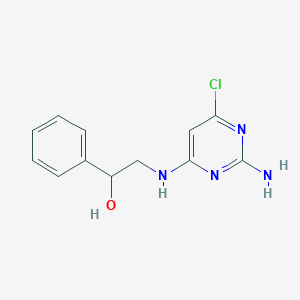
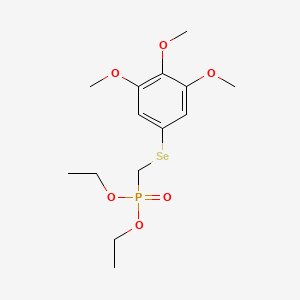
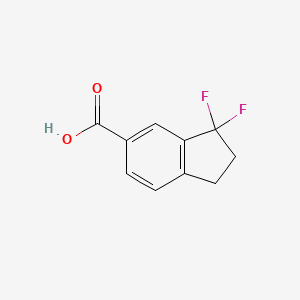
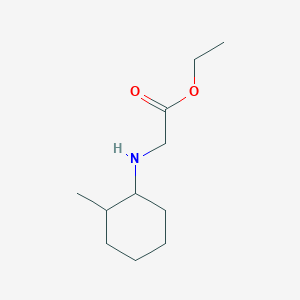



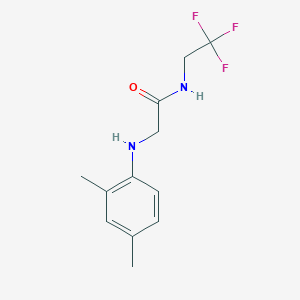
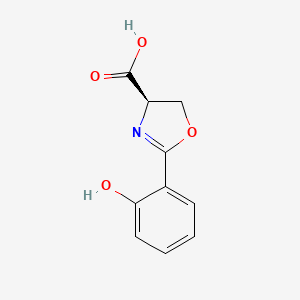
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
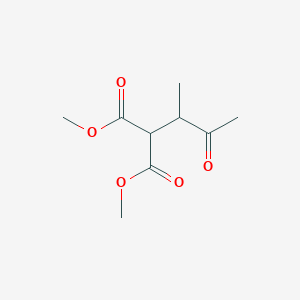

![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
